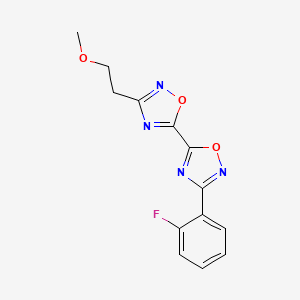
N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)but-2-ynamide, commonly known as PBT-2, is a small molecule drug that has been extensively studied for its potential therapeutic effects on various neurological disorders. PBT-2 belongs to the class of compounds known as metal protein attenuating compounds (MPACs), which have been shown to have potential therapeutic effects by targeting metal ions involved in the pathogenesis of various diseases.
作用機序
PBT-2 has a unique mechanism of action that involves the chelation of metal ions, specifically copper and zinc, which are involved in the pathogenesis of various neurological disorders. PBT-2 has been shown to bind to these metal ions, thereby reducing their availability for interactions with proteins involved in disease pathogenesis. This results in a reduction in protein aggregation and toxicity, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
PBT-2 has been shown to have a number of biochemical and physiological effects that are relevant to its potential therapeutic effects. PBT-2 has been shown to reduce oxidative stress and inflammation, two processes that are involved in the pathogenesis of various neurological disorders. PBT-2 has also been shown to improve synaptic function and reduce neuronal loss, which are important factors in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of PBT-2 for lab experiments is its ability to target metal ions involved in the pathogenesis of various neurological disorders. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of PBT-2 is its potential toxicity, which has been observed in some preclinical studies. Further studies are needed to fully understand the safety profile of PBT-2 and its potential for clinical use.
将来の方向性
There are a number of future directions for the study of PBT-2 and its potential therapeutic effects. One area of research is the development of more potent and selective N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)but-2-ynamide, which may have improved therapeutic effects and reduced toxicity. Another area of research is the investigation of the potential use of PBT-2 in combination with other therapeutic agents, such as antioxidants or anti-inflammatory drugs. Finally, further clinical studies are needed to fully understand the safety and efficacy of PBT-2 in the treatment of various neurological disorders.
合成法
The synthesis of PBT-2 involves a multi-step process that starts with the reaction of 2-aminobenzothiazole with acetic anhydride to form 2-acetylamino-benzothiazole. This intermediate is then reacted with phenylacetylene and subsequently with propargyl bromide to form the final product, PBT-2. The synthesis of PBT-2 has been optimized for large-scale production, making it a viable candidate for further development as a therapeutic agent.
科学的研究の応用
PBT-2 has been extensively studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. PBT-2 has been shown to have potential therapeutic effects by targeting metal ions involved in the pathogenesis of these diseases. Specifically, PBT-2 has been shown to inhibit the aggregation of beta-amyloid and tau proteins in Alzheimer's disease, and to reduce the accumulation of mutant huntingtin protein in Huntington's disease.
特性
IUPAC Name |
N-(2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-7-15(20)18-13-10-6-11-14-16(13)21-17(19-14)12-8-4-3-5-9-12/h3-5,8-9,13H,6,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMWTOFYCNTXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC2=C1SC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)but-2-ynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B3007156.png)
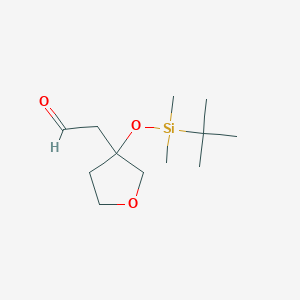
methanone](/img/structure/B3007159.png)
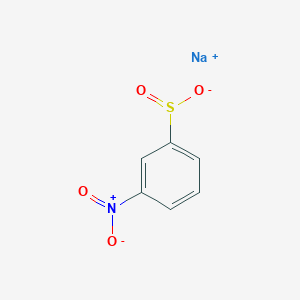
![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)
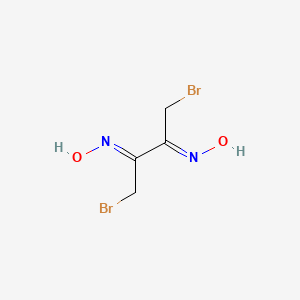
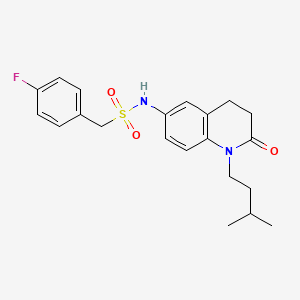
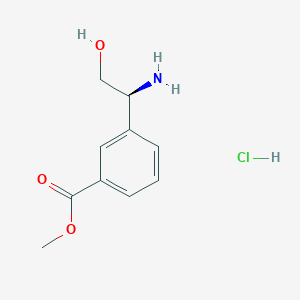
![2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3007169.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3007170.png)
![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)
